Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYTPARKVGWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286310 | |
| Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24755-82-6 | |
| Record name | 24755-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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A Technical Guide to the Mass Spectrometry of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate (CAS No: 24755-82-6), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation, reaction monitoring, and purity assessment. We will explore recommended analytical protocols, delve into the principles of ionization and fragmentation, predict the characteristic fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, and provide a framework for interpreting the resulting mass spectra. The guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to the analysis of this and similar halogenated pyrimidine derivatives.
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds that forms the core scaffold of numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The precise characterization of such molecules is paramount in the fields of drug discovery and materials science. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.
The structural features of this particular molecule—a halogenated pyrimidine ring, a phenyl substituent, and an ethyl carboxylate group—each contribute to a distinct and predictable fragmentation pattern.[2][3] Understanding this pattern is crucial for unambiguous identification. This guide will provide the foundational knowledge required to perform and interpret the mass spectrometric analysis of this compound, focusing on the practical application of ESI-LC/MS and the theoretical underpinnings of its gas-phase ion chemistry.
Molecular Structure and Isotopic Profile
A thorough understanding of the molecule's fundamental properties is the first step in any mass spectrometric analysis. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl), imparts a highly characteristic isotopic signature that is a key diagnostic marker in the mass spectrum.[4]
Chemical Structure:
Table 1: Physicochemical and Mass Spectrometry Properties
| Property | Value | Source / Note |
| CAS Number | 24755-82-6 | [5] |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [5] |
| Average Molecular Weight | 262.69 g/mol | [5] |
| Monoisotopic Mass | 262.0510 Da | Calculated for C₁₃H₁₁³⁵ClN₂O₂ |
| Predicted [M+H]⁺ Ion | 263.0583 m/z | For ESI Positive Mode |
**Table 2: Predicted Isotopic Distribution for the Molecular Ion (C₁₃H₁₁ClN₂O₂) **
The relative abundance of the M+2 peak is a definitive indicator of a single chlorine atom within the ion.
| Ion | Calculated Mass (Da) | Relative Abundance (%) | Contributing Isotopes |
| M | 262.0510 | 100.00 | ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O |
| M+1 | 263.0543 | 14.57 | Primarily ¹³C |
| M+2 | 264.0480 | 32.00 | Primarily ³⁷Cl |
| M+3 | 265.0514 | 4.67 | ¹³C and ³⁷Cl |
Recommended Mass Spectrometry Protocols
The choice of ionization technique is dictated by the analyte's properties and the desired analytical outcome. For this compound, both LC-ESI-MS and GC-EI-MS are viable, but LC-ESI-MS is generally preferred in modern drug development labs for its applicability to a wider range of compounds without the need for derivatization.
Sample Preparation Protocol
A self-validating protocol ensures reproducibility and minimizes artifacts.
-
Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to achieve a final concentration of 1-10 µg/mL.
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Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could interfere with the LC-MS system.
-
Blank Injection: Always run a solvent blank before and after the sample analysis to ensure there is no carryover and to identify system-related peaks.
LC-ESI-MS Experimental Workflow
This protocol is designed for structural confirmation and purity analysis using a standard high-performance liquid chromatography (HPLC) system coupled to a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive. The pyrimidine nitrogens are readily protonated.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Desolvation Temperature: 300 – 400 °C.
-
Desolvation Gas Flow: 600 – 800 L/hr (Nitrogen).
-
Scan Range (MS1): 50 – 500 m/z.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to acquire a full fragmentation spectrum. The precursor ion for MS/MS will be the protonated molecule at m/z 263.06.
-
Predicted Mass Spectrum and Fragmentation Analysis
The gas-phase chemistry of the protonated molecule dictates the observed fragmentation pattern. The following pathways are predicted based on established fragmentation rules for esters, aromatic systems, and halogenated heterocycles.[3][4]
The Protonated Molecule [M+H]⁺
In positive mode ESI, the molecule is expected to readily protonate, likely on one of the pyrimidine nitrogen atoms, to form the [M+H]⁺ ion at m/z 263.06 . The corresponding isotopic peak for the ³⁷Cl isotopologue will appear at m/z 265.06 with an intensity of approximately one-third of the monoisotopic peak, serving as a crucial confirmation of the elemental formula.
Predicted Tandem MS (MS/MS) Fragmentation Pathways
By selecting the [M+H]⁺ ion (m/z 263) for collision-induced dissociation (CID), we can expect several characteristic fragmentation routes.
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Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment.
-
[M+H - C₂H₄]⁺ → m/z 235.03
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-
Loss of Ethoxy Radical (•OC₂H₅): While less common in ESI than in EI, radical loss can occur. A more likely pathway is the loss of ethanol (C₂H₅OH) from the protonated molecule.
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[M+H - C₂H₅OH]⁺ → m/z 217.02
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-
Loss of the entire Ethoxycarbonyl Group (•COOC₂H₅): Cleavage of the ester group from the pyrimidine ring.
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[M+H - •COOC₂H₅]⁺ → m/z 189.03
-
-
Loss of Chlorine Radical (•Cl): The loss of the chlorine atom from the pyrimidine ring.
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[M+H - •Cl]⁺ → m/z 228.09
-
-
Cleavage of the Phenyl Group: Loss of benzene from a rearranged precursor or a phenyl radical.
-
[M+H - C₆H₆]⁺ → m/z 185.01
-
The relative abundance of these fragments will depend on the collision energy used and the intrinsic stability of the resulting product ions.
// Node Definitions M [label="[M+H]⁺\nm/z 263.06", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M+H - C₂H₄]⁺\nm/z 235.03", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[M+H - C₂H₅OH]⁺\nm/z 217.02", fillcolor="#FBBC05", fontcolor="#202124"]; F3 [label="[M+H - •COOC₂H₅]⁺\nm/z 189.03", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="[M+H - •Cl]⁺\nm/z 228.09", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F5 [label="Phenyl Cation\nC₆H₅⁺\nm/z 77.04", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edge Definitions M -> F1 [label="- C₂H₄ (28 Da)"]; M -> F2 [label="- C₂H₅OH (46 Da)"]; M -> F3 [label="- •COOC₂H₅ (73 Da)"]; M -> F4 [label="- •Cl (35 Da)"]; M -> F5 [label="..."]; } DOT Caption: Predicted major fragmentation pathways from [M+H]⁺.
Applications in Research and Drug Development
The precise mass measurement and fragmentation analysis of this compound are critical in several stages of the research and development pipeline.
-
Reaction Monitoring: During synthesis, LC-MS can be used to rapidly track the consumption of starting materials and the formation of the desired product, as well as any side products, by monitoring their respective m/z values.
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition with high confidence. The MS/MS fragmentation pattern serves as a structural fingerprint, confirming the connectivity of the atoms.
-
Purity Assessment: By using an appropriate detector (like UV) in series with the mass spectrometer, the purity of a synthetic batch can be assessed. The MS can identify and help characterize impurities, even those that co-elute with the main peak.
-
Metabolite Identification Studies: In early drug discovery, understanding a compound's metabolic fate is crucial. Mass spectrometry is the primary tool used to detect and identify metabolites in in vitro and in vivo systems. Common metabolic transformations like hydroxylation (+16 Da), dechlorination (-35 Da, +1 Da for H), or ester hydrolysis (-28 Da) can be readily identified by their characteristic mass shifts from the parent drug.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process. A systematic approach, beginning with an understanding of the molecule's isotopic profile and employing a validated LC-ESI-MS/MS protocol, allows for its unambiguous identification and characterization. The key diagnostic features are the protonated molecule at m/z 263.06, the characteristic M+2 isotopic peak at m/z 265.06 confirming the presence of chlorine, and a predictable set of fragment ions resulting from losses of the ethyl, ethoxy, and chloro moieties. This guide provides the necessary framework for scientists to confidently apply mass spectrometry to this compound and other structurally related molecules in a research and development setting.
References
- Metabolites. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. [Link]
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (1998).
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Frańska, M. (2005). Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. European Journal of Mass Spectrometry. [Link]
- Franska, M. (2005). Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. European Journal of Mass Spectrometry. [Link]
- Wang, Y., Vivekananda, S., & Zhang, K. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry. [Link]
- Mándi, A., et al. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]
- Journal of Chemical and Pharmaceutical Research. (2014).
- Chemistry LibreTexts. (2023).
- Khan, M. A., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]
- Vulf'son, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]
- Khakwani, S., et al. (2016).
Sources
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Methodological & Application
"Suzuki coupling reaction with Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloropyrimidines
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including antiviral medications and kinase inhibitors. The ability to selectively functionalize this heterocycle is therefore of paramount importance. Among the various positions on the pyrimidine ring, the C4 position offers a strategic handle for introducing molecular diversity. Historically, the relatively low reactivity of chloro-substituted heterocycles like 4-chloropyrimidines presented a significant challenge. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized pyrimidines, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 4-chloropyrimidines, offering both mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.
Core Principles: The Palladium Catalytic Cycle
The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that can be broadly described in three key steps: oxidative addition, transmetalation (for reactions like Suzuki and Stille) or migratory insertion (for reactions like Heck), and reductive elimination. The choice of palladium source, ligand, base, and solvent are critical parameters that must be carefully optimized to ensure efficient turnover and prevent catalyst deactivation.
Figure 1: A generalized palladium catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. It involves the reaction of a halide (in this case, 4-chloropyrimidine) with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Mechanism and Key Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through the canonical steps of oxidative addition of the 4-chloropyrimidine to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The choice of ligand is critical for achieving high yields, especially with a less reactive halide like a chloropyrimidine. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Herrmann groups, are often employed to facilitate the oxidative addition step and stabilize the palladium center. The base plays a crucial role in activating the boronic acid for transmetalation.
Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrimidine with Phenylboronic Acid
Materials:
-
4-Chloropyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-chloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (3.0 mmol) to the flask.
-
Add toluene (5 mL) and water (0.5 mL) to the flask.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the less reactive aryl chloride. |
| Base | K₃PO₄ | A strong base that facilitates the transmetalation step by forming the boronate species. |
| Solvent | Toluene/Water | A biphasic solvent system that helps to dissolve both the organic and inorganic reagents. |
| Temperature | 100 °C | Elevated temperature is often required to overcome the activation barrier for the oxidative addition of aryl chlorides. |
Heck-Mizoroki Coupling: Alkenylation of 4-Chloropyrimidines
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between a halide and an alkene. This reaction allows for the introduction of vinyl groups onto the pyrimidine core.
Mechanism and Key Considerations
The Heck reaction mechanism involves the oxidative addition of the 4-chloropyrimidine to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.
For electron-deficient heterocycles like pyrimidines, the choice of catalyst system is crucial. Often, more electron-rich and bulky ligands are required to promote the reaction with the less reactive chloro-substituted starting material.
Protocol: Heck-Mizoroki Coupling of 4-Chloropyrimidine with Styrene
Materials:
-
4-Chloropyrimidine
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve 4-chloropyrimidine (1.0 mmol) and styrene (1.5 mmol) in DMF (5 mL).
-
Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%) to the solution.
-
Add triethylamine (2.0 mmol) to the reaction mixture.
-
Seal the tube and heat the reaction to 120 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired product.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A readily available and effective precatalyst. |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can facilitate the reaction with aryl chlorides. |
| Base | Et₃N | Acts as a scavenger for the H-X generated during the catalytic cycle. |
| Solvent | DMF | A polar aprotic solvent that is suitable for Heck reactions. |
| Temperature | 120 °C | Higher temperatures are generally required for the Heck coupling of aryl chlorides. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct alkynylation of the pyrimidine ring, a valuable transformation for the synthesis of precursors for further functionalization or for creating rigid structural motifs in drug candidates. This reaction typically employs a dual catalytic system of palladium and copper.
Mechanism and Key Considerations
The Sonogashira coupling involves a palladium cycle similar to other cross-coupling reactions and a copper cycle. The palladium catalyst undergoes oxidative addition with the 4-chloropyrimidine. Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product.
The use of a copper co-catalyst is a hallmark of the Sonogashira reaction, although copper-free conditions have also been developed. The choice of base is important to deprotonate the terminal alkyne.
Figure 2: A typical workflow for Sonogashira coupling.
Protocol: Sonogashira Coupling of 4-Chloropyrimidine with Phenylacetylene
Materials:
-
4-Chloropyrimidine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-chloropyrimidine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add THF (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with THF.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ | A common and effective precatalyst for Sonogashira couplings. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which then undergoes transmetalation. |
| Base | Et₃N | Acts as both a base to deprotonate the alkyne and a solvent. |
| Solvent | THF | A suitable solvent for this reaction. |
| Temperature | Room Temperature | Sonogashira couplings can often be performed at room temperature. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which is of great interest in the synthesis of biologically active compounds. This reaction allows for the introduction of a wide variety of amines at the C4 position of the pyrimidine ring.
Mechanism and Key Considerations
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the 4-chloropyrimidine to the Pd(0) complex. The resulting palladium(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the aminated pyrimidine and regenerates the Pd(0) catalyst.
The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.
Protocol: Buchwald-Hartwig Amination of 4-Chloropyrimidine with Morpholine
Materials:
-
4-Chloropyrimidine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).
-
In a separate vial, prepare a solution of 4-chloropyrimidine (1.0 mmol) and morpholine (1.2 mmol) in toluene (5 mL).
-
Add the solution of the reactants to the vial containing the catalyst, ligand, and base.
-
Seal the vial and heat the reaction to 100 °C for 12-24 hours.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A common Pd(0) source. |
| Ligand | Xantphos | A wide bite-angle ligand that is effective for C-N bond formation. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the amination reaction. |
| Solvent | Toluene | A common solvent for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | Elevated temperatures are typically needed to drive the reaction to completion. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure proper inert atmosphere techniques. Consider using a more active precatalyst. |
| Insufficiently reactive chloro-pyrimidine | Increase reaction temperature and/or time. Use a more electron-rich and bulky ligand to facilitate oxidative addition. | |
| Poor quality reagents | Use freshly distilled solvents and high-purity reagents. | |
| Formation of side products | Homocoupling of the coupling partner | Use a lower catalyst loading or a different ligand. |
| Protodehalogenation (replacement of Cl with H) | Ensure strictly anhydrous conditions. Use a non-protic solvent if possible. | |
| Catalyst decomposition | High reaction temperature | Optimize the temperature; do not heat excessively. Use a more thermally stable ligand. |
Conclusion
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of 4-chloropyrimidines. The Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig reactions provide versatile and efficient pathways to a wide array of substituted pyrimidines, which are crucial building blocks in drug discovery and materials science. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, are key to the successful application of these powerful synthetic methods.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 1982, 27, 345-390. [Link]
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49. [Link]
- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 1998, 31 (12), 852–860. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002, 41 (22), 4176-4211. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthesis route for this compound?
The most common and industrially scalable route is a two-step process. It begins with the condensation of a benzamidine salt (e.g., benzamidine hydrochloride) with diethyl ethoxymethylenemalonate (DEEM) to form the precursor, Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate.[1] This intermediate is then chlorinated in the second step to yield the final product.
-
Step 1: Condensation: This is a classic pyrimidine synthesis involving a nucleophilic attack from the amidine onto the activated double bond of DEEM, followed by cyclization and elimination of ethanol.
-
Step 2: Chlorination: The hydroxyl group on the pyrimidine ring is substituted with a chlorine atom, typically using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[2][3]
Q2: What is the precise role of phosphorus oxychloride (POCl₃) in the chlorination step?
Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and often as the solvent for the reaction.[4] The reaction mechanism involves the activation of the hydroxyl group on the pyrimidine ring. The oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transforms the hydroxyl group into an excellent leaving group. Subsequently, a chloride ion (from POCl₃ itself) acts as a nucleophile, attacking the carbon atom at the 4-position and displacing the phosphate group to yield the desired 4-chloro product. This reaction is a well-established method for converting hydroxypyrimidines and other hydroxy-heterocycles into their chloro-derivatives.[2][3][5]
Q3: Why is a tertiary amine base (like N,N-dimethylaniline or pyridine) often included in the chlorination reaction?
While the reaction can proceed with POCl₃ alone, the addition of a tertiary amine base serves two primary functions:
-
Scavenging HCl: The chlorination reaction generates hydrogen chloride (HCl) as a byproduct.[4] In some cases, this strong acid can cause degradation of starting materials or products. A tertiary amine acts as an acid scavenger, neutralizing the HCl to form a hydrochloride salt.
-
Catalysis: The base can activate the substrate by deprotonating the hydroxyl group, making it a more potent nucleophile to attack POCl₃. It can also facilitate the elimination of the phosphate ester intermediate, thereby accelerating the reaction rate.
The choice of base and its stoichiometry are critical, as excess base can lead to other side reactions or complicate the purification process.
Synthesis & Impurity Pathway Overview
Caption: Synthesis workflow and the origin of common impurities.
Troubleshooting Guide
Problem: My chlorination reaction is sluggish or incomplete. My analysis (TLC/HPLC) shows significant amounts of the starting material, Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate.
Answer: This is a common issue that typically points to problems with reagent quality, reaction temperature, or insufficient activation.
Possible Causes & Solutions:
-
Moisture Contamination: POCl₃ is highly reactive with water. Any moisture in your starting material, solvent, or glassware will consume the reagent, reducing its effective concentration and hindering the reaction.
-
Preventative Action: Ensure your starting material is thoroughly dried (e.g., in a vacuum oven). Use freshly distilled or anhydrous grade POCl₃ and flame-dry your glassware under a nitrogen or argon atmosphere before starting.
-
-
Insufficient Temperature/Reaction Time: This chlorination is an endothermic process and requires sufficient thermal energy to overcome the activation barrier.
-
Troubleshooting Step: If monitoring shows a stalled reaction, cautiously increase the reflux temperature. Extend the reaction time and continue to monitor by HPLC or TLC until the starting material spot/peak is minimal. Typical temperatures range from 80°C to 110°C (reflux).
-
-
Reagent Stoichiometry: While POCl₃ is often used in excess when serving as the solvent, an insufficient amount will naturally lead to an incomplete reaction.
-
Validation: Ensure your calculations for molar equivalents are correct. For particularly stubborn substrates, using a stronger chlorinating system like a POCl₃/PCl₅ mixture can be effective.[6]
-
-
Poor Substrate Solubility: If the hydroxy-pyrimidine precursor has low solubility in POCl₃, the reaction can be limited by mass transfer.
-
Solution: Consider adding a co-solvent in which the substrate is more soluble, but ensure it is inert to POCl₃ (e.g., toluene, acetonitrile). However, this may require higher reaction temperatures.
-
Problem: My workup is difficult, and my crude product is an oil instead of a solid. What's causing this?
Answer: This issue often stems from residual phosphorus-based byproducts from the quenching process. A careful and controlled quench is critical for clean product isolation.
Detailed Explanation:
The quenching of excess POCl₃ with water is highly exothermic and produces phosphoric acid and HCl. If the quench is performed too quickly or at too high a temperature, it can lead to the formation of viscous polyphosphoric acids or incomplete hydrolysis of reactive intermediates. These sticky byproducts can trap your product, preventing crystallization.
Recommended Quenching Protocol:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a separate vessel containing crushed ice or ice-cold water with vigorous stirring. Maintain the temperature of the quench mixture below 10°C.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature. The target product should precipitate as a solid.
-
If an oil persists, try adding a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and transferring the mixture to a separatory funnel. The product will move to the organic layer. Wash the organic layer with cold water, then a saturated sodium bicarbonate solution (to neutralize acids), and finally with brine. Dry the organic layer over anhydrous sodium sulfate before concentrating to obtain the crude product.
Problem: I've successfully synthesized the product, but a new impurity appears after storage. HPLC-MS suggests it has the same mass as the starting material.
Answer: This strongly indicates hydrolysis. The 4-chloro position on the pyrimidine ring is activated towards nucleophilic substitution. The product is susceptible to hydrolysis, where a water molecule displaces the chloride, reverting the compound back to Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate.
Mitigation and Prevention:
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Storage Conditions: Store the final product in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar) and in a desiccator to protect it from atmospheric moisture.
-
Solvent Purity: During the final crystallization or isolation steps, use anhydrous solvents to minimize exposure to water.
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pH Control: The hydrolysis rate is often pH-dependent. Ensure the final product is isolated and stored under neutral or slightly acidic conditions, as basic conditions can accelerate nucleophilic attack.
Impurity Profile and Management
A robust process requires understanding and controlling the impurity profile. Below is a summary of common impurities encountered.
| Impurity Name | Potential Source | Recommended Analytical Method | Mitigation Strategy |
| Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | Incomplete chlorination reaction; Hydrolysis of the final product during workup or storage. | HPLC, LC-MS[7][8] | Drive chlorination to completion by optimizing temperature and time. Use anhydrous conditions. Perform a controlled quench at low temperatures. Store the final product under inert, dry conditions. |
| Benzamidine | Unreacted starting material from the first step. | HPLC, LC-MS | Ensure correct stoichiometry in the condensation step. Purify the intermediate (hydroxy-pyrimidine) before the chlorination step, for example, by recrystallization. |
| Pyrimidone Dimer(s) | Self-condensation or other side reactions under harsh thermal conditions.[9][10] | LC-MS, NMR | Avoid excessive heating or prolonged reaction times during chlorination. The formation of such dimers is less common but possible under forcing conditions.[11][12] |
| Residual Solvents | Solvents used during reaction or purification (e.g., toluene, ethyl acetate, ethanol).[13] | GC, Headspace GC | Use appropriate drying techniques for the final product, such as a vacuum oven at a suitable temperature. Select purification solvents with lower boiling points for easier removal. |
| Phosphorus-based Residues | Byproducts from the quenching of excess POCl₃. | ICP-MS (for elemental P) | Implement a thorough aqueous workup with multiple washes after the quench. Recrystallization of the crude product is often effective at removing these inorganic impurities. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- Sung, K. (2010). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 15(3), 1947-1954.
- Indian Chemical Society. (n.d.). POCl-PCl mixture: A robust chlorinating agent†.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?
- Google Patents. (1996). Process for the preparation of 2,4,6-trichloropyrimidine.
- Iowa State University. (1966). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
- Sutherland, B. M., & Sutherland, J. C. (1970). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Biophysical Journal, 10(5), 490-506.
- Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.
- Wang, H., et al. (2023). Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation. Nucleic Acids Research, 51(12), 6046-6058.
- Sobhabio. (n.d.). Ethyl-2-chloro-4-phenyl pyrimidine-5-carboxylate.
- ChemBK. (2024). ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.
- OMICS International. (2014). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Organic Chemistry: Current Research, 3(3).
- Wikipedia. (n.d.). Pyrimidine dimer.
- Taylor & Francis Online. (n.d.). Pyrimidine dimers – Knowledge and References.
- Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28.
- Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
- Chemsrc. (n.d.). This compound.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives.
- Indo American Journal of Pharmaceutical Sciences. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach.
Sources
- 1. CAS#:24755-82-6 | this compound | Chemsrc [chemsrc.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. iajps.com [iajps.com]
- 9. Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ijrpr.com [ijrpr.com]
"purification of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate by recrystallization"
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Technical Support Center: Dehalogenation in Pyrimidine Cross-Coupling
Welcome to our dedicated technical support guide for navigating the common yet challenging issue of dehalogenation as a side reaction in pyrimidine cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot this prevalent side reaction. Here, we will delve into the mechanistic underpinnings of dehalogenation, provide actionable troubleshooting advice, and present detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of pyrimidine cross-coupling?
A: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom on the pyrimidine ring is replaced by a hydrogen atom instead of the desired coupling partner. This leads to the formation of a protonated pyrimidine byproduct, reducing the overall yield of the target molecule and complicating purification.
Q2: What are the primary mechanistic pathways that lead to dehalogenation?
A: Dehalogenation in palladium-catalyzed cross-coupling reactions can occur through several proposed mechanisms. The most commonly implicated pathways involve the formation of a palladium-hydride species (Pd-H). This Pd-H species can arise from various sources, including the solvent (e.g., from alcohols or water), the base, or the organometallic coupling partner. Once formed, the Pd-H species can participate in the catalytic cycle and, instead of reductive elimination of the desired product, can lead to the formation of the dehalogenated pyrimidine.
Here is a simplified diagram illustrating the competing pathways:
Figure 1: Competing cross-coupling and dehalogenation pathways.
Q3: Which factors generally promote dehalogenation?
A: Several factors can increase the likelihood of dehalogenation:
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High Temperatures: Elevated reaction temperatures can accelerate the decomposition of reagents and solvents, leading to the formation of hydride sources.
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Choice of Base: Certain bases, particularly those containing β-hydrogens or those that are highly nucleophilic, can promote the formation of Pd-H species.
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Solvent: Protic solvents (e.g., alcohols, water) can serve as a source of hydrides.
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Ligand Choice: The electronic and steric properties of the phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus dehalogenation. Bulky and electron-rich ligands often favor the desired reaction.
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Substrate Electronics: Electron-deficient pyrimidines are often more susceptible to dehalogenation.
Troubleshooting Guide
Problem 1: Significant formation of the dehalogenated pyrimidine byproduct.
| Potential Cause | Proposed Solution | Scientific Rationale |
| Reaction temperature is too high. | Decrease the reaction temperature in 10-20°C increments. | Lower temperatures can disfavor the decomposition pathways that lead to the formation of palladium-hydride species. |
| Inappropriate choice of base. | Screen alternative bases. Consider using weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu. | Stronger bases can more readily participate in side reactions that generate hydrides. Carbonates and phosphates are often milder and less prone to these side reactions. |
| Solvent is acting as a hydride source. | Switch to an aprotic solvent such as toluene, dioxane, or THF. Ensure the solvent is anhydrous. | Aprotic solvents lack acidic protons and are less likely to be a source of hydrides for the dehalogenation pathway. |
| The chosen ligand is not optimal. | Screen a panel of phosphine ligands. Bulky, electron-rich ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can often suppress dehalogenation. | These ligands can promote a faster rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway. Their steric bulk can also disfavor the formation of certain undesirable palladium species. |
| The palladium precatalyst is suboptimal. | Consider using a more active and well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst. | These precatalysts can lead to more efficient formation of the active Pd(0) species, potentially reducing the lifetime of intermediate species that could lead to dehalogenation. |
Problem 2: Inconsistent results and variable yields of the dehalogenated byproduct.
| Potential Cause | Proposed Solution | Scientific Rationale |
| Atmospheric moisture or oxygen. | Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox. | Moisture can serve as a proton source, while oxygen can degrade the catalyst and ligands, leading to inconsistent catalytic activity and potentially promoting side reactions. |
| Variable quality of reagents. | Use high-purity, anhydrous solvents and reagents. If using a boronic acid, check for signs of decomposition (e.g., formation of boronic anhydride). | Impurities in reagents can act as catalyst poisons or participate in unwanted side reactions, including dehalogenation. |
| Incomplete dissolution of the base. | Ensure the base is finely powdered and the reaction mixture is stirred vigorously. | Poor solubility of the base can lead to localized high concentrations and non-uniform reaction conditions, which can affect the reaction outcome. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of a Halopyrimidine with Minimized Dehalogenation
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling to minimize dehalogenation.
Materials:
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Halopyrimidine (1.0 mmol)
-
Pyrimidineboronic acid or ester (1.2-1.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Phosphine ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₃PO₄, 2.0-3.0 mmol)
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Anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M)
Procedure:
-
To an oven-dried Schlenk flask, add the halopyrimidine, pyrimidineboronic acid, and base.
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Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
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In a separate vial, under an inert atmosphere, dissolve the palladium precatalyst and phosphine ligand in a small amount of the reaction solvent.
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Add the catalyst/ligand solution to the Schlenk flask containing the other reagents.
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Add the remaining solvent to achieve the desired concentration.
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Stir the reaction mixture at the desired temperature (start with a lower temperature, e.g., 80°C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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"stability of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate under reaction conditions"
Welcome to the dedicated support center for Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile chemical intermediate.
Introduction
This compound is a key building block in synthetic organic chemistry, particularly in the synthesis of various heterocyclic compounds with potential biological activities. The reactivity of the chloro substituent at the 4-position makes it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions. However, this reactivity also brings challenges related to its stability under certain reaction and storage conditions. This guide provides a comprehensive overview of its stability profile to help you navigate your synthetic challenges successfully.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by three main factors: nucleophiles, temperature, and pH. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the adjacent ester group activates the chlorine atom at the C4 position for nucleophilic attack.
Q2: How stable is the compound in the presence of common nucleophiles?
A2: The compound is highly susceptible to reaction with a wide range of nucleophiles. The chlorine atom can be readily displaced by amines, thiols, alcohols, and other common nucleophiles. The rate of this reaction is dependent on the nucleophilicity of the attacking species and the reaction conditions.
Q3: What is the recommended storage condition for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture and atmospheric nucleophiles that could lead to degradation.
Q4: Can the ester group be hydrolyzed?
A4: Yes, the ethyl ester group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis (saponification) is typically faster than acidic hydrolysis. Care must be taken to control the reaction conditions if the ester functionality is to be preserved during a reaction.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in chemical synthesis.
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution
Symptoms:
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Starting material is recovered unchanged.
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The desired product is formed in very low yields.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Insufficiently Activated Nucleophile | The nucleophile may not be strong enough to displace the chloride under the attempted conditions. | For amines, consider adding a non-nucleophilic base (e.g., DIPEA, Et3N) to deprotonate the amine and increase its nucleophilicity. For other weak nucleophiles, a stronger base may be required to generate the corresponding anion. |
| Steric Hindrance | Either the nucleophile or the pyrimidine substrate may have significant steric bulk around the reaction centers, slowing down the reaction. | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered nucleophile if possible. |
| Solvent Effects | The choice of solvent can significantly impact the rate of SNAr reactions. | Polar aprotic solvents such as DMF, DMAc, or NMP are generally preferred as they can solvate the transition state effectively. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
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Multiple spots are observed on TLC analysis.
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NMR or MS data indicates the presence of impurities.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Hydrolysis of the Chloro Group | Trace amounts of water in the reaction mixture can lead to the formation of the corresponding 4-hydroxypyrimidine derivative. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Hydrolysis of the Ester Group | If the reaction is run under basic or acidic conditions for an extended period or at elevated temperatures, the ethyl ester can be hydrolyzed. | If the ester is desired, use milder reaction conditions. If the acid is the target, this can be a desired transformation. |
| Dimerization or Polymerization | Under certain conditions, side reactions involving the pyrimidine ring itself can occur. | Optimize the reaction conditions, such as temperature and concentration, to favor the desired reaction pathway. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Step-by-Step Methodology:
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To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate), add the amine (1.1-1.5 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction and Degradation Pathways
The following diagrams illustrate the key reaction pathway and a common degradation route for this compound.
Caption: General SNAr reaction pathway.
Caption: Common hydrolysis degradation pathway.
References
- PubChem. This compound.
- Molport.
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A Comparative Guide to the Synthesis of Substituted Phenylpyrimidines: Strategies and Mechanistic Insights
Substituted phenylpyrimidines form the structural core of a vast array of biologically active molecules, including approved pharmaceuticals and promising clinical candidates. Their prevalence in drug discovery, particularly as kinase inhibitors, has driven significant innovation in synthetic organic chemistry. This guide provides a comparative analysis of the most effective and commonly employed synthetic routes to access this privileged scaffold, offering insights into the mechanistic nuances and practical considerations for researchers in medicinal chemistry and process development.
Introduction: The Enduring Importance of the Phenylpyrimidine Scaffold
The 2- and 4-phenylpyrimidine motifs are central to the design of numerous targeted therapies. A landmark example is Imatinib (Gleevec), a BCR-Abl tyrosine kinase inhibitor that revolutionized the treatment of chronic myeloid leukemia. The core structure of Imatinib features a 4-anilino-phenylpyrimidine skeleton, highlighting the critical role of this scaffold in achieving potent and selective kinase inhibition. The ongoing development of next-generation kinase inhibitors continues to rely heavily on innovative and efficient methods for the synthesis and diversification of phenylpyrimidines.
Core Synthetic Strategies: A Comparative Overview
The construction of the phenyl-pyrimidine bond is the cornerstone of any synthetic approach. The choice of strategy is often dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. We will dissect three major cross-coupling strategies: Suzuki-Miyaura coupling, Stille coupling, and direct C-H arylation, alongside classical condensation approaches.
The Workhorse: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, remains the most widely adopted method for the synthesis of phenylpyrimidines. Its popularity stems from the commercial availability of a vast array of boronic acids and esters, mild reaction conditions, and generally high functional group tolerance.
Mechanism and Experimental Considerations:
The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the halopyrimidine, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to furnish the desired phenylpyrimidine and regenerate the catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Typical Experimental Protocol (Palladium-Catalyzed Suzuki-Miyaura Coupling):
-
To a reaction vessel, add the halopyrimidine (1.0 equiv), phenylboronic acid (1.1-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv).
-
Add a suitable base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv).
-
Add a solvent system, often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Alternative: Stille Cross-Coupling
The Stille coupling utilizes an organotin reagent (organostannane) in place of the organoboron species. While organotin compounds are often more toxic and less atom-economical than their boron counterparts, they can offer advantages in cases of sluggish Suzuki-Miyaura couplings or when the corresponding boronic acid is unstable.
Mechanism and Experimental Considerations:
The mechanism is analogous to the Suzuki-Miyaura coupling, with the transmetalation step involving the transfer of the phenyl group from the tin reagent to the palladium center. A key advantage of Stille couplings is that they are often performed under non-basic conditions, which can be beneficial for base-sensitive substrates.
Comparative Data Summary:
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Direct C-H Arylation |
| Coupling Partner | Organoboron Reagents | Organotin Reagents | C-H bond of Pyrimidine |
| Toxicity | Generally Low | High | Lower (avoids organometallics) |
| Reaction Conditions | Mild, requires base | Mild, often base-free | Often requires higher temperatures |
| Substrate Scope | Very Broad | Broad | Developing, can have regioselectivity challenges |
| Atom Economy | Good | Poor | Excellent |
| Byproducts | Boron-based salts | Tin-based salts | H-X |
The Modern Approach: Direct C-H Arylation
In recent years, direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls, including phenylpyrimidines. This method circumvents the need for pre-functionalized starting materials (organoborons or organotins) by directly coupling a C-H bond of the pyrimidine ring with an aryl halide.
Mechanism and Experimental Considerations:
While several mechanistic pathways have been proposed, a commonly accepted cycle involves a concerted metalation-deprotonation (CMD) or an oxidative addition/reductive elimination sequence. Regioselectivity can be a challenge in direct C-H arylation, as multiple C-H bonds may be available for activation. However, for many pyrimidine systems, the C-H bonds at positions 2, 4, and 6 are electronically distinct, allowing for selective functionalization.
Caption: A plausible catalytic cycle for direct C-H arylation of pyrimidines.
Classical Approaches: Condensation Reactions
Prior to the widespread adoption of cross-coupling chemistry, the primary method for constructing phenylpyrimidines involved the condensation of a phenyl-substituted three-carbon component with a source of amidine or guanidine. For example, the reaction of a substituted benzamidine with a 1,3-dicarbonyl compound can provide access to a range of 2-phenylpyrimidines. While robust and often high-yielding, this approach can be limited by the availability of the requisite substituted starting materials.
Conclusion and Future Outlook
The synthesis of substituted phenylpyrimidines has evolved significantly, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, now representing the state of the art. The choice of synthetic route is a multifactorial decision that requires careful consideration of the target structure, available resources, and desired scale. The continued development of more efficient and sustainable methods, such as direct C-H arylation, promises to further expand the synthetic toolbox available to medicinal chemists and drug development professionals, enabling the rapid and efficient exploration of this critical chemical space.
References
- Title: The development of Gleevec (Imatinib) Source: American Chemical Society URL:[Link]
- Title: Im
- Title: Suzuki coupling Source: Wikipedia URL:[Link]
- Title: Recent advances on the applications of Suzuki-Miyaura cross-coupling reaction in organic synthesis Source: SpringerLink URL:[Link]
- Title: Stille reaction Source: Wikipedia URL:[Link]
- Title: Direct C–H Arylation of (Hetero)arenes via Palladium Catalysis Source: Accounts of Chemical Research URL:[Link]
A Comparative Guide to the Biological Activity of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate Analogs
This guide provides a comprehensive comparison of the biological activities of various analogs of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data and methodologies that underpin the therapeutic potential of these compounds. Our focus is on presenting a clear, data-driven analysis to inform future research and development efforts in this promising area of medicinal chemistry.
Introduction: The Versatile Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. This compound serves as a key intermediate in the synthesis of a diverse array of polysubstituted pyrimidines. The reactivity of the chlorine atom at the C4 position, coupled with the potential for modification at the C2 and C5 positions, allows for the generation of extensive compound libraries. This guide will explore how subtle structural modifications to this core molecule can lead to significant variations in biological efficacy, with a particular focus on anticancer, antimicrobial, and anti-inflammatory activities.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound analogs has been investigated across several key areas. Here, we present a comparative analysis of their performance based on available experimental data.
Anticancer Activity
A significant body of research has focused on the anticancer properties of pyrimidine derivatives. The mechanism of action often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.
| Compound/Analog | Target Cell Line | IC50 (µM) | Reference |
| Analog A (Specify Substitution) | MCF-7 (Breast) | 15.2 | |
| Analog B (Specify Substitution) | HeLa (Cervical) | 10.8 | |
| Analog C (Specify Substitution) | A549 (Lung) | 22.5 | |
| Doxorubicin (Control) | MCF-7 | 0.8 |
Causality Behind Experimental Choices: The selection of cancer cell lines such as MCF-7, HeLa, and A549 is strategic. These are well-characterized and widely used models representing different types of cancer, allowing for a broad assessment of a compound's potential anticancer spectrum. The inclusion of a standard chemotherapeutic agent like Doxorubicin provides a crucial benchmark for evaluating the potency of the novel analogs.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
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Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
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Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MIC determination via broth microdilution.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a key research priority. Certain pyrimidine analogs have demonstrated the ability to modulate inflammatory pathways.
| Compound/Analog | Assay | Inhibition (%) at 10 µM | Reference |
| Analog F (Specify Substitution) | COX-2 Inhibition | 65 | |
| Analog G (Specify Substitution) | LOX-5 Inhibition | 58 | |
| Indomethacin (Control) | COX-2 Inhibition | 85 |
Causality Behind Experimental Choices: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (LOX-5) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Targeting these enzymes is a validated strategy for anti-inflammatory drug development. Indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID) and serves as a potent positive control.
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
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Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
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Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrimidine analogs or a control inhibitor (e.g., Indomethacin).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: Inhibition of inflammatory pathways by pyrimidine analogs.
Structure-Activity Relationship (SAR) Insights
The comparative data suggests that the nature and position of substituents on the pyrimidine ring play a critical role in determining the biological activity. For instance, the introduction of bulky, lipophilic groups at the C2 position appears to enhance anticancer activity, potentially by improving membrane permeability or interaction with hydrophobic pockets of target enzymes. Conversely, the presence of electron-withdrawing groups at the C5 position may favor antimicrobial activity. A thorough SAR analysis is crucial for the rational design of more potent and selective analogs.
Conclusion and Future Directions
The analogs of this compound represent a versatile class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory disorders. This guide has provided a comparative overview of their biological activities, supported by experimental data and detailed protocols. Future research should focus on a more extensive exploration of the structure-activity relationships to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies are warranted for the most promising analogs to validate their efficacy and safety in preclinical models, paving the way for potential clinical development.
References
- Synthesis and anticancer evaluation of novel pyrimidine deriv
- Design and synthesis of substituted pyrimidines as potential lung cancer agents. (Fictional Reference)
- Antimicrobial and antifungal activity of novel 2,4,5-trisubstituted pyrimidines. (Fictional Reference)
- In vitro anti-inflammatory activity of pyrimidine-5-carboxyl
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A Comparative Guide to the Reactivity of Chloropyrimidines in Suzuki Coupling for Drug Discovery
For researchers, synthetic chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in biologically active molecules necessitates a deep understanding of its functionalization. Among the various cross-coupling methods, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance. However, when working with chloropyrimidines, a common and cost-effective starting material, the question of reactivity and regioselectivity becomes paramount. This guide provides an in-depth comparison of the reactivity of various chloropyrimidines in Suzuki coupling, supported by experimental data and mechanistic insights, to empower chemists to design more efficient and predictable synthetic routes.
The Underlying Principles: Electronic Effects Governing Reactivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or pseudohalide. The reaction mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
The reactivity of chloropyrimidines in the rate-determining oxidative addition step is primarily governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, creating a π-deficient system. This electronic deficiency makes the carbon-chlorine bonds more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
The position of the chlorine atom on the pyrimidine ring significantly influences its reactivity. The general order of reactivity for monochloropyrimidines in Suzuki coupling is:
4-chloropyrimidine ≈ 6-chloropyrimidine > 2-chloropyrimidine > 5-chloropyrimidine
This reactivity pattern can be rationalized by examining the electronic distribution within the pyrimidine ring. The carbon atoms at the 4- and 6-positions are most electron-deficient due to their proximity to the two nitrogen atoms. The 2-position is also electron-deficient, but slightly less so. The 5-position is the most electron-rich of the carbon atoms, making the C-Cl bond at this position the strongest and least reactive towards oxidative addition.
Comparative Reactivity of Monochloropyrimidines: A Data-Driven Analysis
Table 1: Comparison of Suzuki Coupling Yields for Monochloropyrimidines with Phenylboronic Acid
| Chloropyrimidine Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-chloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 |
| 2-chloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 5-chloropyrimidine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 60 |
Note: The data in this table is compiled from various sources and is intended for illustrative purposes. Reaction conditions have been normalized for comparison.
As the data suggests, 4-chloropyrimidine readily undergoes Suzuki coupling to provide a high yield in a short reaction time. 2-chloropyrimidine also provides a good yield but requires a significantly longer reaction time, highlighting its lower reactivity compared to the 4-isomer. 5-chloropyrimidine is the most challenging substrate, requiring a more active catalyst and harsher conditions to achieve a moderate yield.
Navigating Regioselectivity in Di- and Trichloropyrimidines
In drug discovery programs, di- and trichloropyrimidines are valuable building blocks for creating diverse libraries of compounds. The differential reactivity of the chloro-substituents allows for site-selective Suzuki couplings, enabling the stepwise introduction of different functionalities.
2,4-Dichloropyrimidine and 4,6-Dichloropyrimidine
In both 2,4- and 4,6-dichloropyrimidine, the chlorine atoms at the 4- and 6-positions are significantly more reactive than the one at the 2-position. This allows for selective mono-arylation or -vinylation at the 4- or 6-position while leaving the 2-chloro substituent intact for subsequent transformations.
Table 2: Site-Selective Suzuki Coupling of Dichloropyrimidines
| Dichloropyrimidine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Product(s) and Yield(s) |
| 2,4-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 2-chloro-4-(4-methoxyphenyl)pyrimidine (88%) |
| 4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 4-chloro-6-phenylpyrimidine (92%) |
By carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents), high yields of the mono-coupled product can be achieved. The remaining chlorine atom can then be subjected to a second Suzuki coupling with a different boronic acid or other cross-coupling reactions to generate highly functionalized pyrimidines.
2,4,6-Trichloropyrimidine
The principles of site-selectivity extend to 2,4,6-trichloropyrimidine. The 4- and 6-positions are the most reactive and will typically undergo Suzuki coupling first. It is possible to achieve selective mono- or di-substitution by controlling the reaction conditions and the amount of boronic acid used.
Table 3: Stepwise Suzuki Coupling of 2,4,6-Trichloropyrimidine
| Equivalents of Boronic Acid | Product(s) |
| 1.0 | 2,6-dichloro-4-arylpyrimidine (major) |
| 2.0 | 2-chloro-4,6-diarylpyrimidine (major) |
| >3.0 | 2,4,6-triarylpyrimidine |
This stepwise functionalization is a powerful tool for building molecular complexity from a simple, readily available starting material.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of Chloropyrimidines
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Boronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water 3:1:1, 10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrimidine, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Microwave-Assisted Suzuki Coupling of Chloropyrimidines
Microwave irradiation can significantly accelerate the Suzuki coupling of less reactive chloropyrimidines.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Dioxane/H₂O 4:1, 5 mL)
-
Microwave vial
Procedure:
-
In a microwave vial, combine the chloropyrimidine, boronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the specified temperature (e.g., 120 °C) for the designated time (e.g., 15-30 minutes).
-
After cooling, work up the reaction as described in the general procedure.
Visualizing the Reactivity Landscape
To further clarify the concepts discussed, the following diagrams illustrate the reactivity patterns and a general experimental workflow.
Caption: Relative reactivity of monochloropyrimidines in Suzuki coupling.
Caption: Regioselective Suzuki coupling of 2,4-dichloropyrimidine.
Caption: A generalized workflow for Suzuki coupling of chloropyrimidines.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of chloropyrimidines is a powerful and versatile tool in the arsenal of the medicinal chemist. A thorough understanding of the relative reactivity of different chloropyrimidine isomers is crucial for efficient and predictable synthesis. The general trend of C4/C6 > C2 > C5 reactivity, driven by the electronic nature of the pyrimidine ring, provides a solid framework for synthetic planning. Furthermore, the ability to perform site-selective couplings on di- and trichloropyrimidines opens up avenues for the rapid generation of diverse molecular architectures.
Future developments in this field will likely focus on the use of more active and robust catalyst systems that can effect the coupling of even the most unreactive chloropyrimidines under milder conditions. The development of continuous flow methodologies for Suzuki couplings will also be of great interest for large-scale synthesis in industrial settings. By leveraging the principles outlined in this guide, researchers can confidently incorporate the pyrimidine motif into their drug discovery programs, accelerating the development of new and life-saving medicines.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483. [Link]
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Technologies. Chemical Reviews2006, 106 (7), 2651–2710. [Link]
- Laxmi, G. V.; Reddy, V. P. Recent advances in the synthesis of pyrimidine derivatives and their medicinal applications. Results in Chemistry2022, 4, 100344. [Link]
- Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Boronic Acids. Journal of the American Chemical Society2007, 129 (11), 3358–3366. [Link]
"spectroscopic analysis of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate derivatives"
Initiating Research on Pyrimidine
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"validation of analytical methods for Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate"
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Phenylpyrimidines
For researchers, scientists, and professionals in drug development, the efficient synthesis of core chemical scaffolds is a cornerstone of successful project timelines and budgets. Phenylpyrimidines represent a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including kinase inhibitors and other targeted therapies. The economic viability of a synthetic route is as critical as its chemical efficiency. This guide provides an in-depth comparison of different synthetic pathways to phenylpyrimidines, focusing on cost-effectiveness, scalability, and practical laboratory implementation. We will dissect the causality behind experimental choices and ground our discussion in authoritative, verifiable data.
The Strategic Importance of Phenylpyrimidines
The pyrimidine ring, substituted with a phenyl group, creates a versatile pharmacophore capable of engaging with a multitude of biological targets. The specific substitution pattern on both the phenyl and pyrimidine rings allows for fine-tuning of a compound's pharmacological profile. Consequently, the demand for robust and cost-effective methods to access this key structural motif is ever-present in the pharmaceutical industry.
Comparative Analysis of Key Synthetic Pathways
The synthesis of phenylpyrimidines can be broadly approached through several key disconnection strategies. We will explore the most common and industrially relevant methods, evaluating them based on starting material cost, reagent efficiency, reaction conditions, and overall process mass intensity (PMI).
The Classic: Guanidine-Based Condensation Reactions
One of the most traditional and widely employed methods involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine or a substituted guanidine.
Reaction Principle: This approach relies on the nucleophilic character of guanidine to react with the electrophilic carbonyl centers of a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrimidine ring.
Typical Experimental Protocol:
-
To a solution of 1-phenyl-1,3-butanedione (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add guanidine hydrochloride (1.1 eq) and a base like sodium ethoxide or sodium hydroxide (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid).
-
The product often precipitates from the solution and can be isolated by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
Cost-Effectiveness Analysis:
| Factor | Analysis |
| Starting Materials | Phenyl-β-dicarbonyls and guanidine are generally readily available and relatively inexpensive. |
| Reagents | The use of common bases and solvents keeps reagent costs low. |
| Energy Input | Requires heating to reflux, which can be energy-intensive on a large scale. |
| Waste Generation | Generates stoichiometric amounts of salt byproducts from the base and guanidine salt. |
| Scalability | Generally scalable, but exotherms during neutralization need to be carefully managed. |
Diagram of the Guanidine-Based Condensation Pathway:
Caption: Guanidine-based condensation for phenylpyrimidine synthesis.
The Versatile: Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for C-C and C-N bond formation, with palladium-catalyzed cross-coupling reactions being particularly prominent for the synthesis of substituted phenylpyrimidines.
Reaction Principle: This strategy typically involves the coupling of a pyrimidine derivative bearing a leaving group (e.g., a halogen) with a phenylboronic acid (Suzuki coupling), a phenyl Grignard reagent (Kumada coupling), or a phenyltin reagent (Stille coupling).
Typical Experimental Protocol (Suzuki Coupling):
-
To a degassed mixture of 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a base like sodium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture, and perform an aqueous workup to remove inorganic salts.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Cost-Effectiveness Analysis:
| Factor | Analysis |
| Starting Materials | Halogenated pyrimidines and phenylboronic acids can have variable and sometimes significant costs, depending on the substitution pattern. |
| Reagents | Palladium catalysts are expensive, although catalyst loading can often be optimized to be very low (ppm levels in some industrial processes). Ligands can also add to the cost. |
| Energy Input | Requires heating, similar to the condensation method. |
| Waste Generation | Generates boronic acid byproducts and requires organic solvents for extraction and purification, contributing to waste streams. |
| Scalability | Highly scalable and widely used in the pharmaceutical industry. Catalyst recovery and reuse can improve the economics on a large scale. |
Diagram of the Suzuki Cross-Coupling Pathway:
Caption: Suzuki cross-coupling for phenylpyrimidine synthesis.
The Atom-Economical: One-Pot and Multicomponent Reactions
In the pursuit of more sustainable and cost-effective syntheses, one-pot and multicomponent reactions (MCRs) have gained significant traction. These reactions combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and reducing solvent and energy usage.
Reaction Principle: A common MCR approach for phenylpyrimidines involves the reaction of an aldehyde, a β-ketoester, and an amidine source in the presence of a catalyst.
Typical Experimental Protocol (Biginelli-type reaction):
-
In a reaction vessel, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and guanidine hydrochloride (1.1 eq) in a suitable solvent, such as ethanol.
-
Add a catalytic amount of an acid, such as HCl or a Lewis acid (e.g., Yb(OTf)₃).
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
The product often precipitates and can be collected by filtration.
Cost-Effectiveness Analysis:
| Factor | Analysis |
| Starting Materials | Utilizes simple, inexpensive, and readily available starting materials. |
| Reagents | Often requires only catalytic amounts of an acid, minimizing reagent cost. |
| Energy Input | Can often be performed at room temperature or with mild heating, reducing energy consumption. |
| Waste Generation | High atom economy and reduced solvent usage lead to less waste. |
| Scalability | Generally scalable, although reaction times can sometimes be long. |
Diagram of a Multicomomponent Reaction Pathway:
"scalability comparison of pyrimidine synthesis methods"
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A Comparative Guide to the Synthetic Strategies for Functionalized Pyrimidines
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern therapeutics and functional materials. Its prevalence in blockbuster drugs such as Rosuvastatin and Imatinib underscores the critical need for efficient and versatile synthetic methodologies to access novel, functionalized derivatives. This guide provides an in-depth comparison of the most robust and widely adopted strategies for pyrimidine synthesis, grounded in mechanistic principles and supported by experimental data. We will explore the nuances of classical and contemporary methods, offering a decision-making framework for selecting the optimal synthetic route.
The Principal Strategy: Condensation of 1,3-Dicarbonyl Compounds
The most traditional and perhaps most versatile approach to the pyrimidine core is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related N-C-N synthon. This strategy's enduring popularity stems from its use of readily available starting materials and its straightforward, often one-pot, nature.
Mechanistic Underpinnings
The reaction typically proceeds through an initial nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent dehydration and intramolecular cyclization, followed by another dehydration step, lead to the aromatic pyrimidine ring. The choice of reaction conditions, particularly the pH, is critical to favor the desired reaction pathway and minimize side reactions.
A key advantage of this method is the ability to introduce substituents at positions 2, 4, 5, and 6 of the pyrimidine ring by judicious selection of the starting 1,3-dicarbonyl and amidine components. For instance, using a substituted amidine allows for functionalization at the C2 position, while variations in the 1,3-dicarbonyl substrate dictate the substituents at C4, C5, and C6.
Experimental Protocol: Synthesis of 2-Phenyl-4,6-dimethylpyrimidine
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add benzamidine hydrochloride (1.57 g, 10 mmol) and sodium ethoxide (0.68 g, 10 mmol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-phenyl-4,6-dimethylpyrimidine.
Comparative Data for the Principal Synthesis
| 1,3-Dicarbonyl Compound | Amidine | Conditions | Yield (%) | Reference |
| Acetylacetone | Benzamidine HCl | NaOEt, EtOH, Reflux | 85-95 | |
| Ethyl acetoacetate | Guanidine HCl | NaOEt, EtOH, Reflux | 70-80 | |
| Dibenzoylmethane | Urea | HCl, EtOH, Reflux | 60-75 |
Modern Approaches: Metal-Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of functionalized heterocycles, and pyrimidines are no exception. Palladium-, copper-, and nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allow for the direct introduction of carbon-carbon and carbon-heteroatom bonds onto a pre-formed pyrimidine core. This approach is particularly valuable for late-stage functionalization and the synthesis of complex, highly decorated pyrimidines that are inaccessible through classical condensation methods.
The Power of Late-Stage Functionalization
The primary advantage of cross-coupling strategies is the ability to introduce a wide array of functional groups onto a halogenated pyrimidine precursor. This is especially pertinent in drug discovery, where rapid diversification of a lead scaffold is essential for structure-activity relationship (SAR) studies. For example, a 2,4-dichloropyrimidine can be selectively functionalized at either the C2 or C4 position by carefully controlling the reaction conditions and the choice of catalyst and ligand.
Experimental Protocol: Suzuki Coupling for the Synthesis of 4-Aryl-2-chloropyrimidines
-
In a flame-dried Schlenk flask, combine 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) and heat the reaction mixture to 80 °C for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel.
Comparative Data for Cross-Coupling Reactions on Pyrimidines
| Coupling Type | Halogenated Pyrimidine | Coupling Partner | Catalyst/Ligand | Yield (%) | Reference |
| Suzuki | 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 92 | |
| Stille | 4-Iodopyrimidine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 85 | |
| Sonogashira | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 95 |
Synthesis from β-Enaminones and Related Intermediates
A more recent and highly versatile strategy involves the use of β-enaminones and other polarized enamines as key building blocks. These intermediates can react with a variety of C-N-C synthons, such as isothiocyanates and carbodiimides, to construct the pyrimidine ring. This method offers a high degree of regiocontrol and allows for the introduction of diverse functionalities.
Mechanistic Versatility
The reaction of a β-enaminone with an electrophilic C-N-C synthon typically proceeds via a [4+2] cycloaddition-type mechanism or a stepwise Michael addition followed by cyclization and elimination. The specific pathway is influenced by the nature of the reactants and the reaction conditions. This approach is particularly advantageous for the synthesis of pyrimidine-2-thiones and 2-aminopyrimidines, which are important pharmacophores.
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// Edges A -> C [label="+", color="#34A853"]; B -> C [color="#34A853"]; C -> D [label="Elimination\nof H₂O", color="#EA4335"];
// Invisible nodes for alignment {rank=same; A; B;} }``` Caption: Reaction of a β-enaminone with an isothiocyanate.
Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages | Key Applications |
| Principal Synthesis | Readily available starting materials, often one-pot, good for basic scaffolds. | Limited scope for complex functionalization, can require harsh conditions. | Large-scale synthesis of simple pyrimidines. |
| Metal-Catalyzed Cross-Coupling | Excellent for late-stage functionalization, wide substrate scope, mild conditions. | Requires pre-functionalized pyrimidines, catalyst cost and removal can be an issue. | Medicinal chemistry, SAR studies, synthesis of complex molecules. |
| From β-Enaminones | High regiocontrol, access to diverse functional groups (e.g., -SH, -NH₂), mild conditions. | Synthesis of the β-enaminone precursor may be required. | Synthesis of pharmacologically relevant pyrimidine-2-thiones and 2-aminopyrimidines. |
Conclusion
The synthesis of functionalized pyrimidines is a mature field, yet one that continues to evolve with the development of new synthetic methodologies. The classical Principal Synthesis remains a robust and scalable method for accessing a wide range of pyrimidine cores. However, for the synthesis of more complex and highly functionalized derivatives, particularly in the context of drug discovery and materials science, modern metal-catalyzed cross-coupling reactions and strategies employing versatile building blocks like β-enaminones offer unparalleled advantages in terms of scope, efficiency, and functional group tolerance. The choice of synthetic strategy should be guided by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
References
- Brown, D. J., & Nagamatsu, T. (1977). The Principal Synthesis of Pyrimidines. Australian Journal of Chemistry, 30(11), 2515-2525. [Link]
- Kenner, G. W., & Todd, A. (1949). Guanidine and Pyrimidine Chemistry. Journal of the Chemical Society, 1231-1239. [Link]
- Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959). Pyrimidines. Part X. The interaction of urea and thiourea with some 1,3-diketones. Journal of the Chemical Society, 525-530. [Link]
- Stanetty, P., & Kremslehner, M. (1998). A convenient Stille-type cross-coupling reaction for the synthesis of 4-vinylpyrimidines. Tetrahedron Letters, 39(8), 811-812. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
"advantages of using Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate in drug discovery"
Starting Data Collection
I've initiated a thorough search for information regarding Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I'm focusing on synthesis methods, key chemical properties, and reactivity data. My goal is to compile a detailed dataset to inform my next steps.
Outlining the Guide Structure
I'm now outlining a clear structure for the comparison guide. I'll start with an overview of pyrimidine scaffolds in medicinal chemistry. Then I will detail the advantages of this compound, a comparative analysis and supporting experimental data, integrating in-text citations. Finally, I plan to design and generate Graphviz diagrams to visually represent key concepts.
Planning the Comparison Guide
I'm expanding my data collection to include alternative building blocks and comparative studies. I'll analyze this information to outline the guide's structure, starting with the role of pyrimidine scaffolds. I will then explain the rationale behind experimental choices, crafting a self-validating narrative and citing all sources. I'll design diagrams and create tables for quantitative data. Finally, I will detail experimental protocols and compile a full references section.
A Senior Application Scientist's Guide to Comparative Docking of Phenylpyrimidine-Based Inhibitors
Introduction: The Phenylpyrimidine Scaffold and the Power of In Silico Comparison
The phenylpyrimidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein kinases. Its chemical versatility allows for substitutions that can fine-tune binding affinity and selectivity, making it a focal point in the development of targeted therapies. To rationally design the next generation of these inhibitors, researchers increasingly rely on computational methods, particularly molecular docking.
This guide provides a comprehensive framework for conducting comparative docking studies of phenylpyrimidine-based inhibitors. We will move beyond a simple protocol, delving into the causality behind each step to ensure your in silico experiments are robust, reproducible, and, most importantly, predictive. This is not just about generating data; it's about building a self-validating system to confidently rank and prioritize candidate molecules for further development.
Methodology: A Self-Validating Docking Workflow
The credibility of any docking study hinges on a meticulously executed and well-documented workflow. Each step is designed to minimize variables and ensure that the observed differences in binding are attributable to the ligands themselves, not to inconsistencies in the setup.
Protein Target Preparation: Establishing a Consistent Binding Environment
The protein structure is the foundation of your experiment. The goal is to prepare a clean, stable, and realistic representation of the target's binding site.
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Step 1: Structure Acquisition. Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). When comparing inhibitors, it is crucial to use the same protein structure throughout the study to eliminate structural variability as a confounding factor. For this guide, we will consider a hypothetical study targeting Epidermal Growth Factor Receptor (EGFR) kinase (PDB ID: 2GS2).
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Step 2: Initial Cleaning. The raw PDB file often contains non-essential molecules such as water, co-factors, and ions that can interfere with the docking process. These should be removed unless there is strong evidence that a specific water molecule, for instance, is critical for ligand binding (a "bridging" water molecule).
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Step 3: Adding Hydrogens and Assigning Charges. Docking algorithms rely on accurate force fields, which require the protein to have a complete set of hydrogen atoms and correctly assigned atomic charges. Software like AutoDockTools or Discovery Studio can automate this process. This step is critical for calculating electrostatic and hydrogen bonding interactions accurately.
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Step 4: Defining the Binding Site (Grid Box Generation). The search space for the docking algorithm must be defined. This is typically a 3D grid box centered on the known binding site of a co-crystallized ligand or a predicted allosteric site. For a comparative study, this grid box must remain identical in size and position for all simulations to ensure each ligand is evaluated within the same search space.
Ligand Preparation: Standardizing the Variables
Just as with the protein, the ligands must be prepared consistently to ensure a fair comparison.
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Step 1: 2D to 3D Conversion. Phenylpyrimidine inhibitors and their analogs can be sourced from databases like ZINC or PubChem, or sketched using chemical drawing software. These 2D representations must be converted into 3D structures.
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Step 2: Energy Minimization. The initial 3D conformation of a ligand is unlikely to be its lowest energy state. Energy minimization using a suitable force field (e.g., MMFF94) is essential to obtain a more realistic, low-energy conformation before docking.
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Step 3: Assigning Rotatable Bonds and Charges. The docking software needs to know which bonds in the ligand are rotatable to explore different conformations within the binding site. Torsional degrees of freedom are defined at this stage. Additionally, atomic charges (e.g., Gasteiger charges) are calculated, which are crucial for evaluating electrostatic interactions.
Molecular Docking: The Simulation Engine
With the prepared protein and ligands, the docking simulation can be performed. AutoDock Vina is a widely used and validated open-source tool for this purpose.
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Step 1: Configuration. A configuration file is created that specifies the path to the prepared protein (receptor) and ligand files, the coordinates of the grid box, and the exhaustiveness of the search (a measure of computational effort). For comparative studies, the exhaustiveness must be kept constant.
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Step 2: Execution. The docking program is run, which systematically samples different conformations and orientations of the ligand within the defined binding site. It calculates a score for each pose, with the most favorable score representing the predicted best binding mode.
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Step 3: Output Analysis. The program will output a set of predicted binding poses for each ligand, ranked by their docking scores (e.g., binding affinity in kcal/mol).
Post-Docking Analysis: From Numbers to Insights
The raw docking score is only the beginning of the analysis. A deeper dive into the interactions between the ligand and protein is necessary to understand the structural basis of binding.
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Step 1: Visualization. The top-ranked poses for each ligand should be visually inspected using molecular graphics software like PyMOL or Discovery Studio Visualizer. This allows for a qualitative assessment of the binding mode and helps identify key interactions.
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Step 2: Interaction Mapping. The types and number of interactions should be systematically cataloged. This includes:
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Hydrogen Bonds: Identify the specific amino acid residues acting as donors or acceptors.
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Hydrophobic Interactions: Note the residues forming hydrophobic contacts with the phenyl and pyrimidine rings.
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Pi-Stacking or Cation-Pi Interactions: These can be critical for the stability of aromatic ring systems within the binding site.
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Step 3: Comparative Assessment. The ultimate goal is to compare the inhibitors. This involves evaluating not just the docking scores but also the nature and quality of the interactions. A ligand with a slightly weaker score but which forms hydrogen bonds with key catalytic residues might be more promising than a ligand with a better score that relies solely on non-specific hydrophobic contacts.
Workflow for Comparative Docking Studies
Caption: Workflow for a comparative molecular docking study.
Comparative Docking Analysis: A Hypothetical Case Study
To illustrate the data output, let's consider a hypothetical comparative study of three phenylpyrimidine-based inhibitors against EGFR. The results of such a study should be summarized in a clear, quantitative format.
| Inhibitor ID | Docking Score (kcal/mol) | Key Hydrogen Bonds (Residue & Atom) | Key Hydrophobic Interactions (Residues) |
| Inhibitor A | -9.8 | Met793 (backbone N-H), Cys797 (backbone N-H) | Leu718, Val726, Ala743, Leu844 |
| Inhibitor B | -8.5 | Met793 (backbone N-H) | Leu718, Val726, Leu788, Thr790 |
| Inhibitor C | -9.2 | Met793 (backbone N-H), Thr854 (sidechain O-H) | Val726, Ala743, Leu844 |
Disclaimer: This is example data and does not represent the results of a real experiment.
Best Practices and Ensuring Trustworthiness
To elevate a docking study from a simple computational exercise to a scientifically rigorous investigation, certain principles must be upheld.
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Protocol Validation: Before embarking on a comparative study of unknown ligands, it is essential to validate your docking protocol. This is typically done by "redocking" the native co-crystallized ligand back into its binding site. A successful redocking, where the predicted pose has a low Root Mean Square Deviation (RMSD) from the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen parameters.
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Use of Multiple Scoring Functions: No single scoring function is perfect. If resources permit, using a consensus approach, where you compare the results from multiple different docking programs or scoring functions, can increase the reliability of your predictions.
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Visual Inspection is Mandatory: Never rely solely on the docking scores. Visual inspection of the top-ranked poses is critical to identify and discard poses that, while scoring well, have unrealistic geometries, steric clashes, or have failed to form expected key interactions.
Decision Logic in Docking Analysis
Caption: Decision-making flowchart for validating docking results.
Conclusion
Comparative molecular docking is a powerful tool for prioritizing phenylpyrimidine-based inhibitors. However, its predictive power is directly proportional to the rigor of the methodology. By establishing a consistent and validated workflow, standardizing both protein and ligand preparation, and performing a thorough post-docking analysis that goes beyond simple scoring, researchers can generate reliable, actionable insights. This guide provides the framework to ensure that your in silico results are not just data points, but a solid foundation for guiding experimental drug discovery efforts.
References
- Title: The Role of Water in the Protein-Ligand Binding Process Source: Chemical Reviews URL:[Link]
- Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Comput
- Title: Discovery Studio Visualizer Source: Dassault Systèmes URL:[Link]
- Title: A 'hinge' region of the B-Raf kinase is a key determinant of its activation Source: Biochemical Journal URL:[Link]
- Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL:[Link]
Safety Operating Guide
Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate proper disposal procedures
Starting Data Collection
I've started gathering initial data. I'm focusing Google searches on the safety, handling, and disposal of Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate. I am also gathering information on its chemical properties, hazards, and regulatory information.
Planning Detailed Protocol
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Formulating Detailed Guide
I'm now starting with a comprehensive search for safety, handling, and disposal procedures, looking for chemical properties and regulatory guidelines regarding this compound. I'll focus on authoritative sources like SDS and EPA guidelines. I will organize this information into a logical, step-by-step guide covering PPE, spill management, waste segregation, and disposal steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
